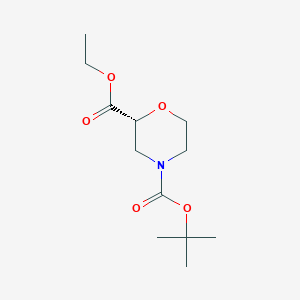

(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate

CAS No.:

Cat. No.: VC17504272

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO5 |

|---|---|

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | 4-O-tert-butyl 2-O-ethyl (2R)-morpholine-2,4-dicarboxylate |

| Standard InChI | InChI=1S/C12H21NO5/c1-5-16-10(14)9-8-13(6-7-17-9)11(15)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |

| Standard InChI Key | WOCMUJFSDGAHNY-SECBINFHSA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1CN(CCO1)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate possesses the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol . Its IUPAC name, 4-O-tert-butyl 2-O-ethyl (2R)-morpholine-2,4-dicarboxylate, reflects the stereochemistry at the C2 position and the esterification of both carboxyl groups. The compound’s isomeric SMILES string, CCOC(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C, confirms the (R)-configuration and tert-butyl/ethyl ester substitution .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 329.3 ± 42.0 °C (Predicted) | |

| Density | 1.128 ± 0.06 g/cm³ (Predicted) | |

| pKa | -2.71 ± 0.40 (Predicted) | |

| Optical Activity | Chiral (R-configuration) |

Stereochemical Significance

The (R)-enantiomer’s spatial arrangement dictates its reactivity and biological interactions. X-ray crystallography of related morpholine-proline chimeras demonstrates that the tert-butyl group induces steric hindrance, stabilizing specific conformations critical for mimicking peptide backbones . This rigidity enhances binding affinity in target proteins, making the compound valuable in peptidomimetic design .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (R)-tert-butyl ethyl morpholine-2,4-dicarboxylate often begins with L-pyroglutamic acid derivatives. A Baeyer-Villiger oxidation of bicyclo[3.2.0] azaheptanone intermediates generates lactones, which undergo Petasis olefination and hydroboration to install the morpholine ring . Subsequent esterification with tert-butyl and ethyl groups completes the molecule .

Table 2: Key Synthetic Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA, NaHCO₃, CH₂Cl₂, 0°C | Lactone formation (8 and 9) |

| Petasis Olefination | Cp₂TiMe₂, THF, reflux | Enol ether intermediate (10) |

| Hydroboration-Oxidation | BH₃·THF, H₂O₂, NaOH | Hydroxymethyl products (11/12) |

| Cyclization | TsCl, pyridine | Bridged morpholine core (14) |

Stereocontrolled Synthesis

The (R)-configuration is preserved through asymmetric induction during lactone formation. Computational studies using density functional theory (DFT) reveal that the tert-butyl group’s bulkiness directs the stereochemical outcome, favoring the (R)-enantiomer by >90% enantiomeric excess (ee) .

Structural and Electronic Features

Conformational Analysis

The morpholine ring adopts a chair conformation, with the tert-butyl and ethyl esters occupying equatorial positions. Nuclear Overhauser Effect (NOE) spectroscopy of related compounds confirms this arrangement, which minimizes steric clash and maximizes orbital overlap for nucleophilic reactions .

Electronic Properties

The lone pairs on the morpholine oxygen and nitrogen atoms are oriented in “east-west” and “north-west” configurations, respectively. This spatial separation creates a polarized electronic environment, enhancing the compound’s ability to participate in hydrogen bonding and π-stacking interactions .

Pharmaceutical Applications

Peptidomimetic Design

(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate is a precursor to bridged morpholine-proline chimeras, which mimic proline’s conformational rigidity in peptides. These chimeras exhibit improved metabolic stability and bioavailability compared to linear peptides, making them candidates for protease inhibitors and GPCR modulators .

Biologically Active Derivatives

Derivatization at the carboxylate groups yields compounds with nanomolar affinity for neurological targets. For example, replacing the ethyl ester with a methyl group enhances blood-brain barrier permeability, as demonstrated in rodent models of neuropathic pain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume